N-(3-氨基苯基)戊酰胺

描述

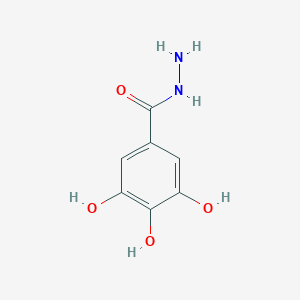

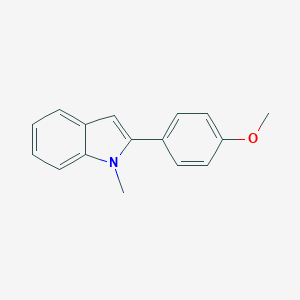

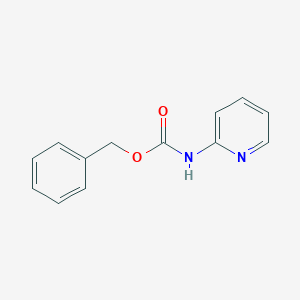

N-(3-aminophenyl)pentanamide, also known as N-Acetyl-3-aminophenylpentylamine (N-Acetyl-3-APPA), is a chemical compound that has been the subject of extensive research in the field of neuroscience. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.

科学研究应用

了解离子传输抑制

N-(3-氨基苯基)戊酰胺已在离子传输抑制的背景下进行了探索,特别关注其对pendrin活性的影响,pendrin是一种对血压和气道功能调节至关重要的Cl-/I-/HCO3-交换体。当在人类肾细胞系中过度表达pendrin活性时,显著受到niflumic酸和tenidap等化合物的抑制,突显了N-(3-氨基苯基)戊酰胺衍生物在通过离子传输调节管理高血压状态和呼吸窘迫中的潜力 (Bernardinelli, Costa, Nofziger, Paulmichl, & Dossena, 2016)。

在环境和制药应用中的作用

在环境和制药研究中,像N-(3-氨基苯基)戊酰胺这类化合物的降解产物和相互作用产物具有重要意义。例如,对乙酰氨基酚(ACT)通过先进氧化过程(AOPs)的降解会产生N-(3,4-二羟基苯基)乙酰胺等副产物,突显了了解这类化合物及其衍生物的环境命运和潜在毒性的重要性 (Qutob, Hussein, Alamry, & Rafatullah, 2022)。

神经保护潜力探索

对像N-(3-氨基苯基)戊酰胺这类化合物的衍生物的研究揭示了显著的神经保护效应,特别是在缺血性中风和退行性疾病的背景下。研究表明,从芹菜籽中提取的3-N-丁基邻苯二甲酸酯(NBP)等衍生物对氧化应激、线粒体功能障碍和炎症等各种机制具有多靶点作用,为神经疾病的新治疗方法提供了见解 (Abdoulaye & Guo, 2016)。

抗高血压肽生成

此外,鱼蛋白水解物作为生物活性肽的丰富来源,已被研究其抗高血压特性。这些研究突显了从蛋白水解中提取的富含精氨酸、缬氨酸和亮氨酸等氨基酸的肽的潜力,通过抑制血管紧张素转化酶-I,展示了从N-(3-氨基苯基)戊酰胺等化合物衍生的肽的广泛治疗应用 (Yathisha U.G., Bhat, Karunasagar, & Mamatha B.S., 2019)。

硝酸盐淋失和土壤健康

在农业研究中,了解化合物与土壤健康和硝酸盐淋失的相互作用至关重要。最大程度减少环境影响并优化养分利用效率的策略涉及研究各种化合物对土壤性质和水质的影响,可能影响未来的农业管理实践,以减少非点源硝酸盐流失并改善环境可持续性 (Dinnes, Karlen, Jaynes, Kaspar, Hatfield, Colvin, & Cambardella, 2002)。

属性

IUPAC Name |

N-(3-aminophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZTBGYODQUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408685 | |

| Record name | N-(3-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59683-84-0 | |

| Record name | N-(3-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)